molecular formula C11H7BrOS B8752445 4-(5-Bromothiophen-2-YL)benzaldehyde CAS No. 265107-24-2

4-(5-Bromothiophen-2-YL)benzaldehyde

Cat. No.: B8752445
CAS No.: 265107-24-2
M. Wt: 267.14 g/mol
InChI Key: HEBHVTLNJSXJIK-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-YL)benzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde core substituted at the para position with a 5-bromothiophen-2-yl group. This compound is of significant interest in organic synthesis due to its dual functional groups: the aldehyde moiety enables nucleophilic additions or condensations, while the bromine atom on the thiophene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex architectures . Its applications span pharmaceuticals, materials science (e.g., dye-sensitized solar cells), and as a precursor for bioactive molecules .

Properties

CAS No.

265107-24-2

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)benzaldehyde

InChI

InChI=1S/C11H7BrOS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-7H

InChI Key

HEBHVTLNJSXJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzaldehydes

Compound Name Substituent Key Properties/Applications Reference
4-(Trifluoromethyl)benzaldehyde -CF₃ at para position Enhanced electron-withdrawing effect; used in antimicrobial derivatives (e.g., compound 7a-f in ) . [2]
4-(2-Pyridyl)benzaldehyde Pyridyl group at para Chelating ability for metal coordination; employed in anti-inflammatory drug precursors . [2]
5-Bromothiophene-3-carbaldehyde Br at thiophene-5, CHO at 3 Differing regiochemistry alters reactivity; used in carboxamide synthesis (e.g., compound 39l) . [5]
4-(5-Formylthiophen-2-yl)benzoic acid -COOH instead of -CHO Combines aldehyde and carboxylic acid functionalities; potential for bifunctional conjugation . [15]

Key Insights :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance electrophilicity of the aldehyde, favoring nucleophilic attacks.
  • Regiochemistry of substituents (e.g., thiophene-2-yl vs. thiophene-3-yl) significantly impacts molecular interactions and synthetic pathways .

Bromothiophene-Containing Analogues

Compound Name Structure Applications Reference
4-(5-Bromothiophen-2-yl)-7-(thiophen-2-yl)benzo[1,2,5]thiadiazole (Compound 5) Benzothiadiazole core with bromothiophene and thiophene groups Chromophore for p-type dye-sensitized solar cells; bromine enhances stability and charge transport . [12]
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-1H-benzimidazole Benzimidazole with multiple bromothiophene units Pharmacological potential (e.g., antiarrhythmic, anticancer) due to benzimidazole scaffold . [14]

Key Insights :

  • Bromothiophene groups improve thermal stability and optoelectronic properties in materials science applications .

Reactivity Differences :

  • The para-aldehyde group in 4-(5-Bromothiophen-2-YL)benzaldehyde allows regioselective condensations, whereas meta-substituted analogues (e.g., 5-bromothiophene-3-carbaldehyde) exhibit steric hindrance .

Preparation Methods

Reaction Conditions and Optimization

Key to this method is the use of palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts, with potassium carbonate as a base in a mixed solvent system of dioxane and water (6:1 ratio). The controlled water content minimizes dehalogenation side reactions, which otherwise reduce yields by up to 30%. For example, a 6:1 dioxane/water ratio achieves complete conversion within 5 hours while limiting dehalogenation to <10%.

A representative procedure involves:

  • Dissolving 4-bromoaniline and 5-bromothiophene-2-carbaldehyde in glacial acetic acid.

  • Heating under reflux for 12–18 hours.

  • Quenching with water and extracting with dichloromethane.

  • Purifying via column chromatography to isolate the product.

Yield Variability Based on Aryl Substituents

The choice of arylboronic acid significantly impacts yields, as demonstrated in Table 1. Electron-donating groups like p-methoxyphenyl enhance yields (97%), whereas sterically hindered or electron-withdrawing groups (e.g., 3,4-dimethoxyphenyl ) reduce efficiency (25–56%).

Table 1: Yield Dependence on Aryl Substituents in Suzuki Cross-Coupling

EntryAryl Group (Ar)Yield (%)
1p-MeO-C₆H₄97
2p-F-C₆H₄82
3Ph56
43,4-DiMeO-C₆H₄25

Mechanistic Insights and Byproduct Mitigation

Role of Palladium Catalysts

The palladium catalyst facilitates oxidative addition of the bromothiophene substrate, followed by transmetallation with the arylboronic acid. Reductive elimination yields the coupled product. The use of bulky phosphine ligands (e.g., triphenylphosphine) stabilizes the palladium intermediate, preventing premature catalyst deactivation.

Dehalogenation Challenges

Dehalogenation of the bromothiophene moiety is a major side reaction, attributed to hydrolytic cleavage under aqueous conditions. Reducing water content to 14% (v/v) in the solvent system suppresses this pathway, as evidenced by NMR monitoring. For instance, increasing the dioxane/water ratio from 4:1 to 8:1 reduces dehalogenation from 45% to <10%.

Alternative Synthetic Approaches

Direct Condensation Methods

While less common, direct condensation of 5-bromothiophene-2-carbaldehyde with benzaldehyde derivatives has been explored. However, this route suffers from low regioselectivity and requires harsh acids (e.g., AlCl₃), limiting its practicality.

Grignard Reaction Adaptations

Adapting methodologies from related compounds (e.g., 2,5-dimethoxybenzaldehyde), Grignard reagents could theoretically add to bromothiophene aldehydes. However, the bromine’s electron-withdrawing effect destabilizes the intermediate, leading to poor yields (<20%) and necessitating further optimization.

Industrial Scalability and Cost Considerations

The Suzuki cross-coupling method is preferred for scale-up due to its modularity and compatibility with continuous flow systems. Key cost drivers include:

  • Palladium catalyst recovery : Implementing ligand-free catalysts or heterogeneous palladium supports reduces metal leaching.

  • Solvent recycling : Dioxane-water mixtures can be distilled and reused, lowering material costs by 40% .

Q & A

Basic: What are the common synthetic routes for preparing 4-(5-bromothiophen-2-yl)benzaldehyde, and what are the critical reaction conditions to optimize yield?

Methodological Answer:
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling , where a bromothiophene derivative reacts with a benzaldehyde boronic ester or acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Key conditions include:

  • Catalyst loading : 1–5 mol% Pd catalyst.
  • Base : Na₂CO₃ or K₂CO₃ in a biphasic solvent system (toluene/water).
  • Temperature : 80–100°C under inert atmosphere.
  • Purification : Column chromatography to isolate the aldehyde product.

Yield optimization requires careful control of stoichiometry, exclusion of oxygen, and use of anhydrous solvents. Alternative routes may involve Ullmann coupling or direct bromination of thiophene precursors followed by formylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~10 ppm) and bromothiophene aromatic signals. Coupling patterns distinguish thiophene substitution.
  • IR Spectroscopy : Validate the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-Br bond (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns due to bromine.

For ambiguities (e.g., regioisomerism), NOESY or COSY NMR can clarify spatial proximity of protons. X-ray crystallography (discussed below) provides definitive structural confirmation .

Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, dynamic processes, or incorrect computational models. To resolve:

Benchmark Computational Methods : Use density functional theory (DFT) with solvent models (e.g., PCM for methanol) to simulate NMR shifts. Compare with experimental data.

Vibrational Analysis : Match computed IR frequencies (scaled by 0.96–0.98) to experimental peaks.

Crystallographic Validation : Use single-crystal X-ray data (if available) to refine computational geometries. Tools like Mercury or OLEX2 overlay experimental and calculated structures .

Advanced: What strategies are recommended for refining the crystal structure of this compound when encountering disordered regions or twinning in X-ray diffraction data?

Methodological Answer:

  • Disorder Handling : In SHELXL , split occupancy refinement for overlapping atoms. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.
  • Twinning : Use PLATON to detect twinning ratios. Refine with TWIN/BASF commands in SHELXL .
  • Validation : Check R-factor convergence, residual density maps, and Hirshfeld surface analysis. Tools like OLEX2 integrate refinement and validation workflows .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coat.
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
  • First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Toxicity data are limited, so treat as a potential irritant .

Advanced: How can researchers utilize cross-coupling reactions to functionalize this compound for developing novel organic electronic materials?

Methodological Answer:

  • Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl groups to tune electronic properties.
  • Sonogashira Reaction : Introduce alkynyl spacers for conjugated polymers.
  • Post-Functionalization : Convert the aldehyde to imines or hydrazones (e.g., using hydrazine derivatives) for optoelectronic applications. Monitor reaction progress via TLC and characterize intermediates by FTIR and NMR .

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